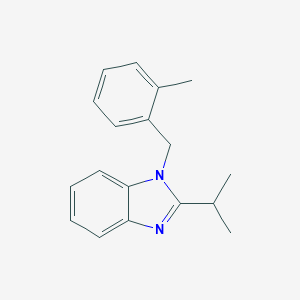![molecular formula C21H27NO B256756 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It belongs to the class of phenyltropane derivatives and is used in scientific research for its potential applications in the treatment of various neurological disorders.
Mechanism of Action
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol works by inhibiting the reuptake of dopamine, a neurotransmitter responsible for regulating mood, motivation, and reward. By blocking the reuptake of dopamine, 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol increases the levels of dopamine in the brain, leading to enhanced dopaminergic signaling and improved neurological function.
Biochemical and Physiological Effects
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol has been shown to increase locomotor activity and induce hyperactivity in animal models, indicating its potential as a treatment for ADHD. It has also been shown to reduce the symptoms of Parkinson's disease in animal models by increasing dopamine levels in the brain. Additionally, 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol has been studied for its potential use in drug addiction treatment, as it can reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol in scientific research is its high potency and selectivity for the dopamine transporter. However, its use is limited by its potential for abuse and addiction, as well as its potential for inducing hyperactivity and other adverse effects in animal models.
Future Directions
Future research on 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol could focus on its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies could investigate the potential for 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol to reduce drug-seeking behavior in addiction models, as well as its potential for inducing long-term changes in dopaminergic signaling.
Synthesis Methods
The synthesis of 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol involves the reaction of 1-(2-naphthyl)-2-propanone with 6-azabicyclo[3.2.1]oct-2-ene in the presence of trifluoroacetic acid and trimethylsilyl chloride. The resulting compound is then treated with formaldehyde and hydrogen gas to yield 1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol.
Scientific Research Applications
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol is primarily used in scientific research to study the dopamine system and its role in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential therapeutic effects in depression and schizophrenia.
properties
Product Name |
1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H27NO/c1-20(2)10-16-11-21(3,13-20)14-22(16)12-18-17-7-5-4-6-15(17)8-9-19(18)23/h4-9,16,23H,10-14H2,1-3H3 |
InChI Key |
ZKFWBQZWZFPJSL-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=CC=CC=C43)O)C)C |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=CC=CC=C43)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)

![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)

![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)